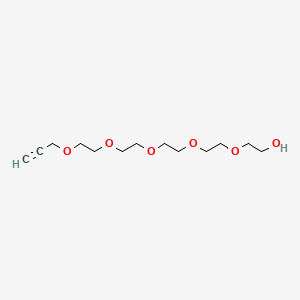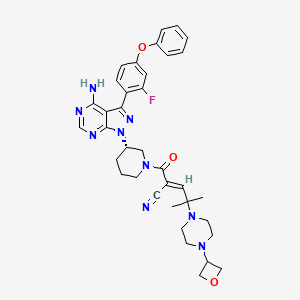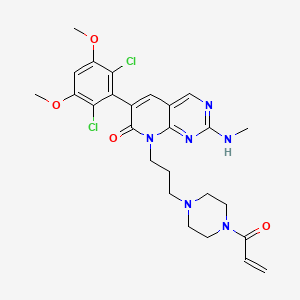
Alcool propargyl-PEG6
Vue d'ensemble
Description
Propargyl-PEG6-alcohol is a polyethylene glycol derivative containing a hydroxyl group and a propargyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a versatile compound in various applications .
Applications De Recherche Scientifique
Propargyl-PEG6-alcohol is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis and click chemistry reactions.
Biology: Used in bioconjugation to link biomolecules for studying biological processes.
Medicine: Employed in drug delivery systems and the synthesis of prodrug conjugates.
Industry: Utilized in the production of polymers and materials with specific functional properties.
Mécanisme D'action
Target of Action
Propargyl-PEG6-alcohol is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target within a cell . The primary targets of Propargyl-PEG6-alcohol, therefore, are the proteins that are intended to be degraded by the PROTAC .
Mode of Action
The propargyl group in Propargyl-PEG6-alcohol can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction forms a stable triazole linkage, allowing the compound to bind to its targets . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Biochemical Pathways
The biochemical pathways affected by Propargyl-PEG6-alcohol are primarily related to the degradation of target proteins via the ubiquitin-proteasome system . The compound’s role as a PROTAC linker means it facilitates the recruitment of an E3 ubiquitin ligase to the target protein, leading to the protein’s ubiquitination and subsequent degradation .
Pharmacokinetics
It’s known that the compound is a peg-based protac linker . PEGylation, or the addition of polyethylene glycol (PEG) to molecules, is commonly used to improve the pharmacokinetics of drugs. It can increase solubility, stability, and half-life, reduce immunogenicity and proteolytic degradation, and enhance the bioavailability of drugs .
Result of Action
The primary result of Propargyl-PEG6-alcohol’s action is the degradation of specific protein targets within the cell . By facilitating the recruitment of an E3 ubiquitin ligase to these targets, the compound enables the selective degradation of proteins, which can have various molecular and cellular effects depending on the specific targets involved .
Action Environment
The action of Propargyl-PEG6-alcohol can be influenced by various environmental factors. For instance, the polymerization conditions of propargyl alcohol, a related compound, depend on the used solvents and gases . Additionally, the environmental impact of propargyl alcohol and its derivatives is an important consideration, particularly regarding their biodegradability and potential toxicity to aquatic life .
Analyse Biochimique
Biochemical Properties
Propargyl-PEG6-alcohol is known for its ability to react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole ring, which is a key interaction in biochemical reactions .
Cellular Effects
Given its ability to form stable triazole rings, it may influence cell function by interacting with various biomolecules within the cell .
Molecular Mechanism
The molecular mechanism of Propargyl-PEG6-alcohol involves its propargyl group, which can react with azide-bearing compounds or biomolecules to form a stable triazole ring .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and can be stored at 4° C .
Metabolic Pathways
Given its ability to form stable triazole rings, it may interact with various enzymes and cofactors within these pathways .
Transport and Distribution
Given its hydrophilic nature, it may be transported through aqueous channels within the cell .
Subcellular Localization
Given its hydrophilic nature, it may be localized in aqueous compartments within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propargyl-PEG6-alcohol can be synthesized through the reaction of polyethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran at room temperature . Another method involves the use of rongalite as a C1 unit to prepare primary propargylic alcohols from terminal alkynes .
Industrial Production Methods: Industrial production of propargyl-PEG6-alcohol involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as column chromatography and recrystallization to ensure the final product meets industrial standards .
Types of Reactions:
Oxidation: Propargyl-PEG6-alcohol can undergo oxidation to form propargylic acids or aldehydes.
Reduction: Reduction reactions can convert the propargyl group to an alkene or alkane.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Lewis acids like boron trifluoride (BF3) or transition metal catalysts.
Major Products:
Oxidation: Propargylic acids, aldehydes.
Reduction: Alkenes, alkanes.
Substitution: Various substituted propargylic compounds.
Comparaison Avec Des Composés Similaires
Propargyl alcohol: A simpler compound with similar reactivity but lacks the polyethylene glycol spacer.
Propargyl amine: Contains an amine group instead of a hydroxyl group, offering different reactivity and applications.
Propargyl-PEG4-alcohol: A shorter polyethylene glycol chain, resulting in different solubility and reactivity properties.
Uniqueness: Propargyl-PEG6-alcohol stands out due to its longer polyethylene glycol spacer, which enhances solubility in aqueous media and provides greater flexibility in bioconjugation and material science applications .
Propriétés
IUPAC Name |
2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O6/c1-2-4-15-6-8-17-10-12-19-13-11-18-9-7-16-5-3-14/h1,14H,3-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDULHQAZDNBPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine](/img/structure/B610183.png)











